molecular formula C19H12F2N2O2S B2416185 1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326849-19-7

1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

カタログ番号: B2416185
CAS番号: 1326849-19-7
分子量: 370.37
InChIキー: PYDUOQKRDYBQNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a potent and selective antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular ATP. [https://pubmed.ncbi.nlm.nih.gov/29033142/] The P2X3 receptor is predominantly expressed on sensory neurons and is a key mediator of neuropathic and inflammatory pain signals, as well as the bronchoconstriction and cough reflex associated with respiratory conditions. [https://www.nature.com/articles/s41582-020-00426-1] This compound has emerged as a critical research tool for investigating the pathophysiology of chronic pain states, such as diabetic neuropathy and osteoarthritis, and for exploring novel therapeutic avenues for refractory chronic cough. [https://www.jacionline.org/article/S0091-6749(19)30334-0/fulltext] Its high selectivity for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor makes it particularly valuable for dissecting the specific roles of P2X3 in nociception and sensory nerve activation. Research utilizing this antagonist continues to validate the P2X3 receptor as a promising non-opioid target for a range of afferent hypersensitivity disorders.

特性

CAS番号

1326849-19-7

分子式

C19H12F2N2O2S

分子量

370.37

IUPAC名

3-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H12F2N2O2S/c20-13-5-3-6-14(10-13)23-18(24)17-16(8-9-26-17)22(19(23)25)11-12-4-1-2-7-15(12)21/h1-10H,11H2

InChIキー

PYDUOQKRDYBQNW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)F)SC=C3)F

溶解性

not available

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of Fluorobenzyl and Fluorophenyl Groups: These groups can be introduced via nucleophilic substitution reactions using fluorobenzyl and fluorophenyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperatures.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

化学反応の分析

Types of Reactions

1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions can introduce various functional groups, altering the compound’s properties.

科学的研究の応用

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

作用機序

The mechanism of action of 1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets can include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, influencing cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

類似化合物との比較

Similar Compounds

    1-(2-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Lacks the additional fluorine atom on the phenyl group.

    1-(2-chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Substitutes fluorine with chlorine on the benzyl group.

Uniqueness

The presence of fluorine atoms in both the benzyl and phenyl groups of 1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can enhance its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and potentially more effective compound compared to its analogs.

生物活性

1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the thienopyrimidine class. Its structure features a thieno[3,2-d]pyrimidine core with fluorinated aromatic substituents, which enhances its chemical properties and potential biological activities. The compound has a molecular formula of C19H12F2N2O2S and a molecular weight of approximately 370.4 g/mol .

The biological activity of this compound is primarily linked to its role as an inhibitor of various enzymes and receptors involved in critical biological pathways. Thienopyrimidine derivatives have been noted for their diverse pharmacological profiles, which include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in cancer progression and other diseases.
  • Receptor Antagonism : It has potential as a receptor antagonist, particularly for hormone-releasing pathways.

Pharmacological Properties

The presence of fluorine atoms in both the benzyl and phenyl groups is significant as it can enhance metabolic stability and improve interactions with target enzymes or receptors . The compound is being investigated for its potential applications in medicinal chemistry due to its unique structural features.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activity of 1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione against other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(benzyl)-3-(phenyl)thieno[3,2-d]pyrimidine-2,4-dioneNo fluorinationAnticancer activity
5-fluoro-1-(4-fluorobenzyl)-thieno[3,2-d]pyrimidineDifferent substitution patternAntiviral properties
6-methyl-1-(phenyl)thieno[3,2-d]pyrimidineMethyl instead of fluorineGeneral cytotoxicity

The unique combination of fluorinated substituents in this compound is believed to enhance its binding affinity and metabolic stability compared to similar compounds lacking these features .

In Vitro Studies

Recent studies have demonstrated that thienopyrimidine derivatives exhibit significant inhibitory effects on various cancer cell lines. For instance, one study reported that a closely related thieno[2,3-d]pyrimidine derivative showed low micromolar potency against specific cancer targets .

Binding Affinity Studies

Molecular modeling studies indicate that the unique structural features of 1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione contribute to its high binding affinity for target receptors. This was evidenced by binding assays demonstrating effective inhibition at low concentrations .

Potential Applications

The compound has shown promise in various therapeutic areas including:

  • Cancer Therapy : Due to its ability to inhibit key enzymes involved in tumor growth.
  • Hormonal Regulation : As a potential antagonist for hormone-releasing pathways which could be beneficial in treating hormone-related disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?

  • Methodology : Multi-step synthesis involving cyclization of thiophene-carboxylate precursors (e.g., methyl 3-aminothiophene-2-carboxylate) with urea to form the pyrimidine core, followed by sequential fluorinated benzyl substitutions. Key steps include:

  • Cyclization : Under reflux in acetic acid or DMF with catalysts like K2_2CO3_3 .
  • Fluorinated group introduction : Nucleophilic substitution using 2-fluorobenzyl chloride and 3-fluorophenylboronic acid under Pd-catalyzed coupling .
    • Critical parameters : Reaction temperature (80–120°C), solvent polarity, and inert atmosphere to prevent oxidation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical techniques :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • NMR : 1^1H/13^13C NMR to confirm substitution patterns (e.g., fluorobenzyl proton shifts at δ 4.8–5.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+: ~397.1 g/mol) .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • LogP : Predicted ~3.2 (via computational tools like MarvinSketch), indicating moderate hydrophobicity .
  • Solubility : Limited aqueous solubility (<0.1 mg/mL); DMSO or ethanol recommended for in vitro assays .
  • Stability : Susceptible to photodegradation; store in amber vials at -20°C under argon .

Advanced Research Questions

Q. How do the fluorinated substituents impact biological activity compared to non-fluorinated analogs?

  • Mechanistic insights :

  • Fluorine’s electronic effects : Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) via C-F dipole interactions .
  • Meta vs. ortho fluorine positioning : The 3-fluorophenyl group may improve metabolic stability compared to para-substituted analogs .
    • Experimental validation : Compare IC50_{50} values in kinase inhibition assays (e.g., EGFR or VEGFR2) against chlorinated or non-halogenated derivatives .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC50_{50} across studies)?

  • Root causes :

  • Purity discrepancies : Batch-to-batch variability in fluorobenzyl substitution (validate via 19^19F NMR) .
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum content affecting compound bioavailability .
    • Mitigation : Standardize protocols (e.g., CLSI guidelines) and use orthogonal assays (e.g., SPR for binding affinity) .

Q. How can computational methods guide SAR studies for this compound?

  • Approaches :

  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., PARP-1 or COX-2) .
  • DFT calculations : Predict electron density maps to optimize substituent positions for H-bonding or π-π stacking .
    • Validation : Correlate computational binding energies with experimental IC50_{50} values from enzymatic assays .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Key hurdles :

  • Low yields in fluorination steps : Optimize Pd-catalyzed cross-coupling using microwave-assisted synthesis .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
    • Quality control : Implement in-process LC-MS monitoring to detect intermediates .

Q. How to design pharmacokinetic studies for this compound?

  • Protocol design :

  • ADME profiling : Microsomal stability assays (human liver microsomes) to estimate t1/2_{1/2} .
  • Plasma protein binding : Equilibrium dialysis to measure free fraction (<5% expected due to hydrophobicity) .
    • In vivo models : Rodent studies with IV/PO dosing (10 mg/kg) and LC-MS/MS quantification in plasma .

Contradictions and Limitations

  • Fluorine’s role in toxicity : While fluorination often improves potency, some analogs show increased hepatotoxicity (monitor via ALT/AST levels in preclinical trials) .
  • Divergent activity in cancer vs. antimicrobial assays : Likely due to target specificity; prioritize proteome-wide profiling (e.g., KinomeScan) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。